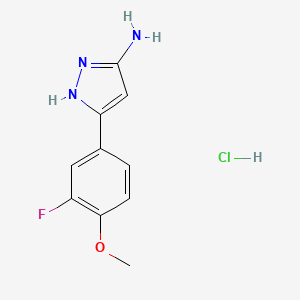

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Description

Chemical Identity and Nomenclature

3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a substituted pyrazole derivative with systematic nomenclature reflecting its structural features. The International Union of Pure and Applied Chemistry (IUPAC) name is 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride . Its molecular formula is C₁₀H₁₀FN₃O·HCl , yielding a molecular weight of 243.66 g/mol (207.20 g/mol for the free base + 36.46 g/mol for HCl). Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=NN2)N)F.Cl |

| InChI Key | PJUQPGBQJYWALO-UHFFFAOYSA-N |

| CAS Registry Number | 1031793-29-9 |

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 3 with a 3-fluoro-4-methoxyphenyl group and at position 5 with an amine group. Protonation of the amine forms the hydrochloride salt, enhancing solubility for pharmacological applications.

Historical Development in Pyrazole Derivative Research

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a pioneering pyrazole-based analgesic. Early methods relied on cyclocondensation of 1,3-diketones with hydrazines, as demonstrated in Knorr’s reaction. Over time, synthetic strategies evolved to include:

- Vilsmeier–Haack reactions for introducing formyl groups.

- Multicomponent reactions using terminal alkynes and aryl halides.

- Nano-catalyzed protocols (e.g., ZnO) to improve yields.

The target compound exemplifies advancements in regioselective functionalization. Fluorine and methoxy substituents, introduced via electrophilic aromatic substitution or Suzuki coupling, optimize electronic and steric properties for target binding. For instance, fluorination enhances metabolic stability, while methoxy groups influence π-π stacking interactions.

Position within Contemporary Heterocyclic Chemistry

In modern heterocyclic chemistry, this compound belongs to a class of N-substituted pyrazoles with demonstrated bioactivity. Key research areas include:

Medicinal Chemistry Applications

- Anticancer Agents : Pyrazole derivatives inhibit kinases (e.g., Pim-1/2/3) and histone deacetylases (HDACs). Structural analogs of this compound show IC₅₀ values <1 μM in leukemia and colorectal cancer models.

- Antimicrobials : The fluorine-methoxy-phenyl motif enhances membrane penetration, improving activity against Gram-positive bacteria.

- Anti-inflammatory Drugs : Pyrazole-carboxamide derivatives exhibit COX-2 selectivity indices exceeding celecoxib.

Structural Innovations

Comparative Analysis with Analogues

Compared to unsubstituted pyrazoles, this derivative’s 3-fluoro-4-methoxyphenyl group increases lipophilicity (logP ≈ 2.1), balancing solubility and bioavailability. Analogues with bromine or trimethoxy substitutions (e.g., 3-(3,4,5-trimethoxyphenyl) variants) show altered pharmacokinetics but reduced metabolic stability.

Properties

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O.ClH/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUQPGBQJYWALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the reaction of 3-fluoro-4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Scientific Research Applications

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has several applications in scientific research:

- Medicinal Chemistry This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be a building block for creating molecules with specific biological activities.

- Antimicrobial Agents Substituted phenyl pyrazole derivatives, which include this compound, have been investigated for their potential use as antimicrobial agents .

- Anticancer Agents These compounds have been explored for their potential use as anticancer agents.

- Herbicides Pyrazole derivatives have been studied for their use as herbicides.

- Anti-inflammatory Activity Research indicates that pyrazole derivatives can exhibit anti-inflammatory activities, making them valuable in therapeutic applications.

Chemical Reactions

The compound can participate in various chemical reactions, which are typically conducted under controlled conditions to prevent side reactions and ensure selectivity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm product identity.

Related Research

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Fluoro vs. Chloro Substituents: Replacing fluorine with chlorine (e.g., ) increases lipophilicity (Cl’s logP ≈ 0.71 vs. Fluorine’s strong electron-withdrawing effect enhances aromatic ring electronegativity, favoring hydrogen-bond interactions .

- Methoxy Group : The 4-methoxy substituent provides moderate electron-donating effects, balancing the fluorine’s electron withdrawal. This combination may optimize π-π stacking or polar interactions in biological targets .

Biological Activity

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula

- Molecular Formula : C10H11ClFN3O

- CAS Number : 1031793-29-9

Structural Characteristics

The compound's structure includes:

- A pyrazole ring linked to a phenyl group.

- Fluoro and methoxy substituents on the phenyl ring.

These features contribute to its distinct chemical reactivity and biological activity.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. Research indicates that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells. The exact mechanisms remain under investigation but are thought to involve interactions with molecular targets that regulate cell signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown efficacy in inhibiting the proliferation of various cancer cell lines. A notable study demonstrated that at concentrations around 50 μM, the compound reduced cell viability significantly in prostate carcinoma models .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against several strains, including both Gram-positive and Gram-negative bacteria. Further studies are necessary to quantify these effects and explore the underlying mechanisms .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to prostate carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 μM. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Q. What are the common synthetic routes for 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride?

The compound can be synthesized via cyclization reactions involving hydrazinolysis and subsequent acid-mediated cyclization. For example, 3-fluoro-4-methoxyacetophenone derivatives are first converted to isoxazole intermediates using diethyl oxalate and hydroxylamine hydrochloride. Hydrazinolysis of the ester group yields acid hydrazides, which are cyclized with carboxylic acids in phosphorus oxychloride to form pyrazole derivatives . Alternative routes involve refluxing ketone precursors with hydrazine hydrate in glacial acetic acid, followed by purification via recrystallization .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): Assign aromatic protons (e.g., methoxy and fluorine-substituted phenyl groups) and pyrazole NH signals.

- Infrared (IR) Spectroscopy: Identify characteristic peaks for NH (3100–3300 cm⁻¹), C-F (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- X-ray Crystallography: Resolve molecular geometry and confirm dihedral angles between aromatic rings (e.g., methoxyphenyl vs. pyrazole planes) .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control: Reflux in glacial acetic acid (110–120°C) ensures complete cyclization of hydrazide intermediates .

- Catalyst Screening: Test Lewis acids (e.g., POCl₃) for regioselective cyclization .

- Purification: Employ column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity crystals .

- Design of Experiments (DoE): Use factorial designs to evaluate interactions between solvent polarity, temperature, and stoichiometry .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Cross-Validation: Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected splitting due to fluorine coupling) .

- Computational Modeling: Perform DFT calculations to predict NMR chemical shifts or optimize crystal packing arrangements .

- Alternative Techniques: Use high-resolution MS or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for functionalizing the pyrazole core to study structure-activity relationships (SAR)?

- Electrophilic Substitution: Introduce halogens or nitro groups at the pyrazole C-4 position using directed lithiation .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the phenyl ring .

- Protecting Groups: Temporarily protect the amine group (e.g., with Boc) to enable selective modifications .

Q. How can the biological activity of derivatives be systematically evaluated?

- In Vitro Assays: Screen for kinase inhibition, antimicrobial activity, or receptor binding using fluorescence polarization or ELISA .

- Metabolic Stability: Assess hepatic microsomal stability to identify derivatives with favorable pharmacokinetics .

- Crystallographic Studies: Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions .

Data Analysis and Validation

Q. What methodologies ensure accurate validation of crystallographic data for this compound?

- Software Tools: Use SHELXL for refinement and PLATON for symmetry checks, ensuring R-factors < 5% .

- Hydrogen Bonding Analysis: Identify O-H⋯N or N-H⋯O interactions stabilizing the crystal lattice .

- Twinned Data Handling: Apply twin refinement protocols in cases of pseudo-merohedral twinning .

Q. How can researchers reconcile conflicting solubility or stability data across studies?

- Solvent Screening: Test solubility in DMSO, ethanol, and buffer systems (pH 1–10) under controlled humidity .

- Accelerated Stability Studies: Monitor degradation at 40°C/75% RH over 4 weeks using HPLC .

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous solutions .

Experimental Design Considerations

Q. What controls are critical in pharmacological assays for derivatives of this compound?

Q. How can computational tools enhance the design of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.